3-Fluoro-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide
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Overview
Description
3-Fluoro-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a fluorine atom and a triazolopyrimidine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by reacting 5-methyl-1,2,4-triazole with appropriate reagents to form the triazolopyrimidine scaffold.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling with pyrrolidine: The final step involves coupling the triazolopyrimidine core with pyrrolidine-3-carboxamide under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Triazolopyrazine derivatives: Studied for their anticancer properties.
Pyrazolotriazines: Known for their antiviral and antitumor activities.
Uniqueness
3-Fluoro-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide is unique due to its specific structure, which includes a fluorine atom and a triazolopyrimidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H13FN6O |
---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
3-fluoro-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H13FN6O/c1-7-4-8(18-10(16-7)14-6-15-18)17-3-2-11(12,5-17)9(13)19/h4,6H,2-3,5H2,1H3,(H2,13,19) |
InChI Key |
SWNBMNJVPSIENG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(C3)(C(=O)N)F |
Origin of Product |
United States |
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